![molecular formula C11H12BrN B3008544 (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 956037-89-1](/img/structure/B3008544.png)
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as any other reactions it may participate in .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and are typically confirmed through experimentation .Aplicaciones Científicas De Investigación
Synthesis and Potential in Cancer Therapy
A study by Staněk et al. (1991) details the synthesis of novel compounds including 1-azabicyclo[3.1.0]hexane derivatives. These compounds have shown promising results in inhibiting the human placental aromatase enzyme, which is crucial for converting androgens to estrogens. This inhibition suggests potential applications in the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Nonnarcotic Analgesic Agents
Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, including compounds like Bicifadine. These compounds demonstrated significant analgesic potency in various assays, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).
Novel Synthetic Methods
Hayashi et al. (2009) established an effective method for forming 1-azabicyclo[3.1.0]hexane, providing a pathway for synthesizing various pyrrolidines and piperidines. This synthesis method can contribute to the development of diverse pharmaceutical compounds (Hayashi et al., 2009).
Heterocyclic Intermediate Synthesis
Sirois et al. (2018) describe a scalable synthesis of a heterocyclic intermediate, specifically a triazolyl azabicycle. The synthesis method developed is robust and efficient, offering a practical approach to producing these important intermediates for further pharmaceutical applications (Sirois et al., 2018).
Modular Synthesis Approach
Harris et al. (2017) report a modular approach to synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of great interest to the pharmaceutical industry. This approach includes Suzuki-Miyaura and Chan-Evans-Lam coupling reactions and provides a way to construct these compounds with a broad range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).
Diastereoselective Synthesis
Shevtsov et al. (2002) developed a general method for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes. The method demonstrates diastereoselective reactions with various carbonyl compounds, leading to the formation of two racemates, which is significant for the synthesis of complex chiral structures (Shevtsov et al., 2002).
Lipase-Catalyzed Synthesis
Tsuji et al. (1999) outlined an efficient method for preparing optically active enantiomers of a cyclopropyl chiral synthon. Using lipase Amano PS, they achieved high enantiomeric purity, demonstrating the potential of enzyme-catalyzed methods in the synthesis of chiral compounds (Tsuji et al., 1999).
Antimalarial Activities
Ningsanont et al. (2003) evaluated the derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum, indicating their potential as antimalarial agents (Ningsanont et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRUTSPEDPIBP-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

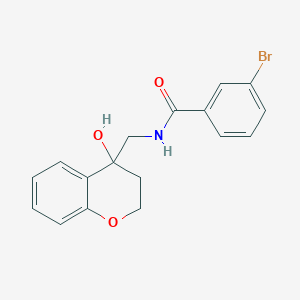
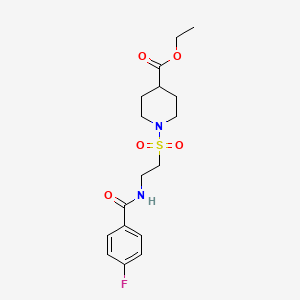
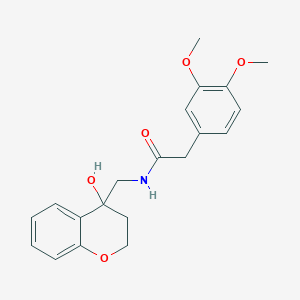
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)
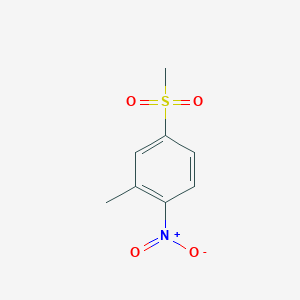
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)
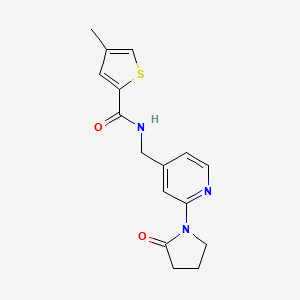
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)